molecular formula C8H9N3O B11917076 4-Ethoxy-2-methylpyrimidine-5-carbonitrile

4-Ethoxy-2-methylpyrimidine-5-carbonitrile

Cat. No.: B11917076
M. Wt: 163.18 g/mol
InChI Key: XZQDAFYKLGHMDN-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C8H9N3O It is a derivative of pyrimidine, characterized by the presence of an ethoxy group at the 4-position, a methyl group at the 2-position, and a cyano group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2-methylpyrimidine-5-carbonitrile typically involves the reaction of 2-methylpyrimidine-5-carbonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the ethoxy group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Pyrimidine N-oxides.

    Reduction: 4-ethoxy-2-methylpyrimidine-5-amine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2-methylpyrimidine-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological pathways.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-methylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by mimicking the natural substrate or binding to the active site. The molecular targets and pathways involved can vary, but common targets include kinase enzymes and other proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-2-methylpyrimidine-5-amine
  • 4-Ethoxy-2-methylpyrimidine-5-thiol
  • 4-Methoxy-2-methylpyrimidine-5-carbonitrile

Uniqueness

4-Ethoxy-2-methylpyrimidine-5-carbonitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in drug development and material science.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4-ethoxy-2-methylpyrimidine-5-carbonitrile

InChI

InChI=1S/C8H9N3O/c1-3-12-8-7(4-9)5-10-6(2)11-8/h5H,3H2,1-2H3

InChI Key

XZQDAFYKLGHMDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1C#N)C

Origin of Product

United States

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